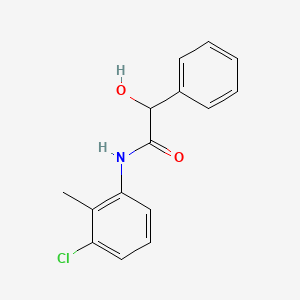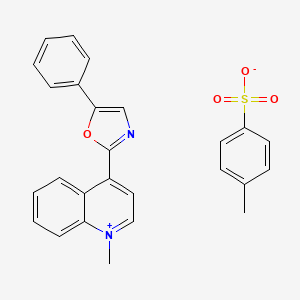![molecular formula C26H23N3O5S B6072374 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]HEXANAMIDE](/img/structure/B6072374.png)
6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]HEXANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]HEXANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an isoindoline core, a nitro group, and a phenylsulfanyl group, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]HEXANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoindoline core, the introduction of the nitro group, and the attachment of the phenylsulfanyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]HEXANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The phenylsulfanyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the phenylsulfanyl group.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]HEXANAMIDE would depend on its specific interactions with molecular targets. The nitro group and phenylsulfanyl group could play roles in binding to enzymes or receptors, potentially modulating their activity. Detailed studies would be required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-HEXANOIC ACID 2-OXO-2-PHENYL-ETHYL ESTER
- 6-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-hexanoic acid
- 2-[(1,3-Dihydro-2H-isoindol-2-yl)methyl]melatonin
Uniqueness
What sets 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]HEXANAMIDE apart from similar compounds is its combination of functional groups, which may confer unique chemical and biological properties. The presence of both a nitro group and a phenylsulfanyl group in the same molecule is relatively uncommon and could lead to novel interactions and applications.
Propiedades
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-(3-nitro-5-phenylsulfanylphenyl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5S/c30-24(13-5-2-8-14-28-25(31)22-11-6-7-12-23(22)26(28)32)27-18-15-19(29(33)34)17-21(16-18)35-20-9-3-1-4-10-20/h1,3-4,6-7,9-12,15-17H,2,5,8,13-14H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPOHOOXTQWJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1-cyclohexyl-3-piperidinyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B6072292.png)

![2-Chloro-N-[3-({[(furan-2-YL)formamido]methanethioyl}amino)phenyl]benzamide](/img/structure/B6072297.png)
![N-[1-(4-pyridinyl)propyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6072298.png)
![3-[[4-[(4-Bromophenyl)sulfanylmethyl]benzoyl]amino]benzoic acid](/img/structure/B6072313.png)
![1-[4-(4-{[6-bromo-2-(4-chlorophenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B6072314.png)
![N-(2-cyclopentylethyl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6072330.png)

![5-(2,3-dichlorophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6072338.png)
![1-[4-(1-ADAMANTYL)PIPERAZINO]-2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE](/img/structure/B6072346.png)
![N-(3'-methyl-3-biphenylyl)-1-[(methylthio)acetyl]-3-piperidinecarboxamide](/img/structure/B6072358.png)
![2-(4-{4,4-DIMETHYL-2-[(NAPHTHALEN-2-YL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B6072371.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6072386.png)
![methyl 3-{4-(cyclohexylcarbonyl)-6-[(3-methoxybenzyl)oxy]-2-oxo-1,4-diazepan-1-yl}propanoate](/img/structure/B6072390.png)
